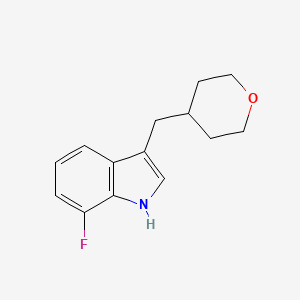
7-Fluoro-3-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "7-Fluoro-3-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indole" is a fluorinated indole derivative, which is a class of heterocyclic aromatic organic compounds. Indoles are known for their presence in natural products and pharmaceuticals, and the introduction of a fluorine atom can significantly alter their chemical and biological properties. The tetrahydro-2H-pyran-4-yl group attached to the indole core adds further complexity to the molecule, potentially affecting its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of fluorinated indole derivatives can be complex due to the reactivity of the fluorine atom and the need for selective functionalization of the indole core. In the context of synthesizing related compounds, one approach involves the use of 2-bromo-3-fluoroaniline as a key intermediate, which can be prepared through ortho metalation or via intermediates such as compound 22. This method allows for modification around the indole skeleton, particularly at position 8, which is adjacent to the fluorine atom at position 7 . Although the specific synthesis of "7-Fluoro-3-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indole" is not detailed in the provided papers, similar strategies could be employed, with adjustments to introduce the tetrahydro-2H-pyran-4-ylmethyl group at the appropriate position.
Molecular Structure Analysis
The molecular structure of fluorinated indoles is characterized by the presence of a nitrogen-containing five-membered ring fused to a six-membered benzene ring, with a fluorine atom typically at the 7-position. The tetrahydro-2H-pyran-4-ylmethyl group would be expected to influence the molecule's conformation and electronic distribution. In related compounds, the presence of substituents can lead to the formation of syn and anti rotameric forms, which can be differentially quenched in the presence of certain solvents, indicating a sensitivity of the electronic states to the molecular conformation .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated indoles can vary widely depending on the specific substituents and their positions on the indole ring. The introduction of a fluorine atom generally increases the lipophilicity and could enhance the molecule's ability to penetrate biological membranes. The photophysical properties, such as fluorescence, can also be significantly affected by the substitution pattern, as seen in related 7-(pyridyl)indoles, where solvent-dependent photophysical properties are observed, and fluorescence can be quenched by intramolecular hydrogen bonding or solvent interactions . The tetrahydro-2H-pyran-4-ylmethyl group could further influence these properties by altering the molecule's polarity and solubility.
Scientific Research Applications
Anticancer Activity
- Compound Synthesis for Anticancer Screening : Novel 7-hydroxy-8-methyl-coumarins with indole, pyrimidine, pyrazole, pyran, and other moieties have been synthesized for anticancer activity screening. One compound exhibited significant antimitotic activity, particularly against Non-Small Cell Lung Cancer cell lines (Galayev et al., 2015).
Chemical Synthesis
- Novel Synthesis Approaches : A novel and convenient approach for the preparation of certain indole-pyran compounds has been developed, achieving around 72% overall yield (Yonghai Liu et al., 2010).
- Silicon-Directed Cyclization : Silicon-directed oxa-Pictet-Spengler cyclizations were used to synthesize tetrahydro-pyrano[3,4-b]indoles, demonstrating the versatility of this approach in chemical synthesis (Xuqing Zhang et al., 2005).
Enzymatic and Biological Activities
- Antimicrobial and Antiinflammatory Activities : Heterocycles derived from indole-2-carbohydrazides have shown promising antimicrobial, antiinflammatory, and antiproliferative activities, highlighting their potential in medicinal chemistry (Narayana et al., 2009).
- Catalytic Activity in Synthesis : Nickel ferrite nanoparticles showed significant catalytic activity in synthesizing certain indole derivatives, demonstrating potential applications in the synthesis of biologically active compounds (T. N. Rao et al., 2019).
Drug Discovery and Development
- Selective Estrogen Receptor Downregulator : Research on a novel binding motif in the context of selective estrogen receptor downregulators has been conducted, contributing to the development of potent drugs for treating estrogen receptor-positive breast cancer (De savi et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-fluoro-3-(oxan-4-ylmethyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-13-3-1-2-12-11(9-16-14(12)13)8-10-4-6-17-7-5-10/h1-3,9-10,16H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGAQGWKHPZQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC2=CNC3=C2C=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-3-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[8-(4-Bromo-1,3-thiazol-2-yl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonan-8-yl]oxy]acetic acid](/img/structure/B3006276.png)
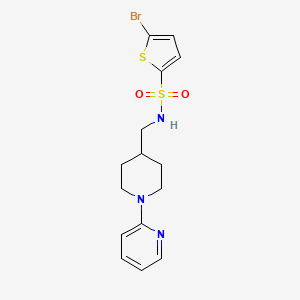
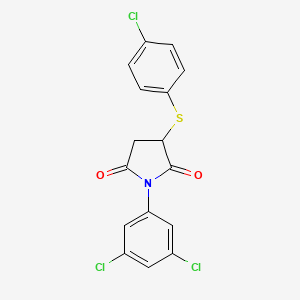
![1-phenyl-3-(3-(trifluoromethyl)benzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3006282.png)
![N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide](/img/structure/B3006283.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B3006284.png)
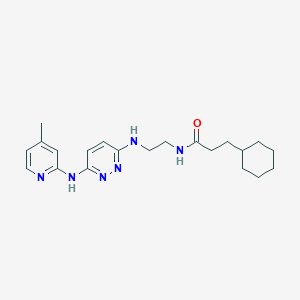
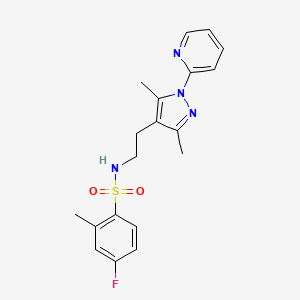
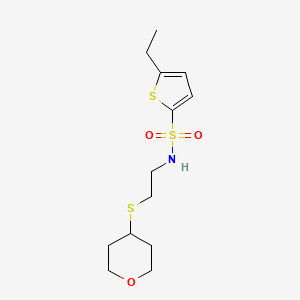
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B3006289.png)
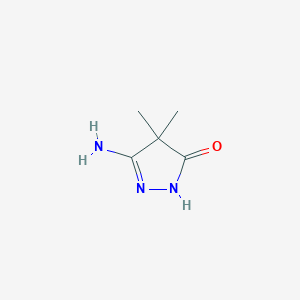
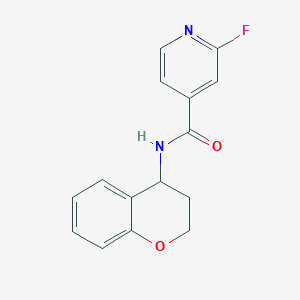
![2-Amino-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3006295.png)
![4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]pyrimidin-2-amine;dihydrochloride](/img/structure/B3006296.png)